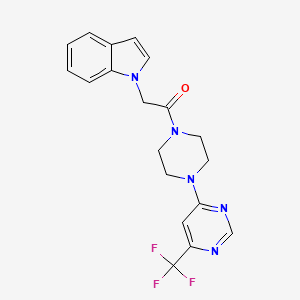

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-indol-1-yl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)16-11-17(24-13-23-16)25-7-9-26(10-8-25)18(28)12-27-6-5-14-3-1-2-4-15(14)27/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBBRTNUNAPEEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethanone group. The trifluoromethyl-pyrimidine and piperazine rings are then incorporated through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different derivatives.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of the ethanone group may produce 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole and pyrimidine structures exhibit significant anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar indole derivatives showed promising results against various cancer cell lines, suggesting that the compound may share these properties due to structural similarities .

Antidepressant Effects

Compounds containing piperazine rings are often investigated for their antidepressant effects. The mechanism is believed to involve modulation of serotonin receptors, which are crucial in mood regulation.

Case Study : Research published in Neuropharmacology highlighted the efficacy of piperazine-based compounds in alleviating depressive symptoms in animal models, indicating a potential pathway for 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone to exhibit similar effects .

Antimicrobial Properties

The indole structure is known for its antimicrobial activity. Studies have shown that modifications to this framework can lead to enhanced efficacy against bacterial strains.

Data Table: Antimicrobial Activity Comparison

CNS Activity

The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential applications in treating central nervous system disorders.

Case Study : A study focusing on similar piperazine derivatives indicated promising results in the treatment of neurodegenerative diseases, supporting further investigation into this compound's CNS effects .

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the trifluoromethyl-pyrimidine ring may enhance its binding affinity and specificity. The piperazine ring can modulate the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Notes and Limitations

Data Gaps : Direct activity data for the target compound are unavailable in the provided evidence. Comparisons rely on structural extrapolation.

Synthetic Feasibility : The trifluoromethylpyrimidine group may pose synthetic challenges compared to simpler pyridine or benzyl derivatives .

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an indole moiety linked to a piperazine ring, which is further substituted with a pyrimidine group. The trifluoromethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C23H18F3N5O |

| Molecular Weight | 399.42 g/mol |

| LogP | 4.44 |

| Solubility | Moderate in organic solvents |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation, such as poly(ADP-ribose) polymerase (PARP). This inhibition leads to increased apoptosis in cancer cells by disrupting DNA repair mechanisms .

- Antimicrobial Properties : Preliminary studies suggest that derivatives containing indole and piperazine structures exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis and other bacterial strains .

- Anti-inflammatory Effects : Compounds with trifluoromethyl groups have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .

Anticancer Activity

A study evaluating the efficacy of similar compounds revealed that they exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values ranging from 18 μM to lower concentrations depending on the specific derivative tested . The compound's ability to induce apoptosis through PARP inhibition has been highlighted as a promising mechanism for anticancer therapy.

Antimycobacterial Activity

In research focused on anti-tubercular agents, derivatives with structural similarities demonstrated IC90 values indicating potent activity against Mycobacterium tuberculosis. For instance, one compound showed an IC90 of 40.32 μM, suggesting that the trifluoromethyl substitution may enhance activity against this pathogen .

Case Studies

- Case Study 1 : A series of indole-based compounds were synthesized and tested for their anti-tubercular properties. Among them, those structurally related to our compound showed promising results in inhibiting Mycobacterium tuberculosis with minimal cytotoxicity towards human cells .

- Case Study 2 : Another study investigated the effects of similar piperazine derivatives on breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability through mechanisms involving apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.